2/'-Deoxyuridine-5/'-diphosphate sodium salt

Vue d'ensemble

Description

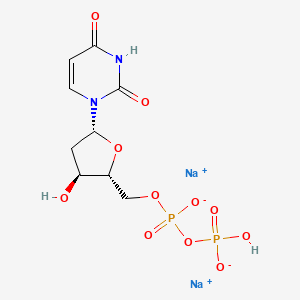

2’-Deoxyuridine-5’-diphosphate sodium salt is a nucleotide analog that plays a crucial role in DNA synthesis and repair. It is a derivative of uridine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxy sugar. This compound is essential in various biochemical processes, particularly in the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-deoxyuridine-5’-diphosphate sodium salt typically involves the phosphorylation of 2’-deoxyuridine. One common method includes the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine to introduce the phosphate groups. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylated intermediates. The resulting product is then purified through ion-exchange chromatography to obtain the sodium salt form.

Industrial Production Methods: Industrial production of 2’-deoxyuridine-5’-diphosphate sodium salt often involves large-scale chemical synthesis using automated reactors. The process includes the controlled addition of phosphorylating agents and bases, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The final product is typically stored under cold conditions to maintain stability.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Deoxyuridine-5’-diphosphate sodium salt undergoes several types of chemical reactions, including:

Phosphorylation: Conversion to triphosphate forms.

Hydrolysis: Breakdown into monophosphate and free uridine derivatives.

Substitution: Replacement of the uracil base with other nucleobases.

Common Reagents and Conditions:

Phosphorylation: Phosphoryl chloride (POCl3), pyridine, anhydrous conditions.

Hydrolysis: Acidic or enzymatic conditions.

Substitution: Various nucleophilic agents under controlled pH and temperature.

Major Products:

Phosphorylation: 2’-Deoxyuridine-5’-triphosphate.

Hydrolysis: 2’-Deoxyuridine-5’-monophosphate and uridine derivatives.

Substitution: Modified nucleotides with different bases.

Applications De Recherche Scientifique

Role in DNA Synthesis

Biochemical Functionality

2'-Deoxyuridine-5'-diphosphate is an essential substrate in the synthesis of DNA. It serves as a precursor for the production of deoxythymidine triphosphate (dTTP), which is critical for DNA replication and repair mechanisms. The conversion of dUDP to dUTP is facilitated by the enzyme deoxyuridine triphosphate nucleotidohydrolase, highlighting its importance in nucleotide metabolism.

Table 1: Enzymatic Conversion of dUDP

| Reaction | Enzyme | Product |

|---|---|---|

| dUDP + ATP → dUTP + ADP | Deoxyuridine triphosphate nucleotidohydrolase | dUTP |

Medicinal Applications

Antiviral Activity

dUDP has shown potential as an antiviral agent, particularly against herpes simplex virus and varicella-zoster virus. Its mechanism involves incorporation into viral DNA, leading to termination of viral replication. This characteristic positions it as a candidate for therapeutic formulations aimed at treating viral infections.

Case Study: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dUDP exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) in vitro. The study highlighted that modifications to the uracil moiety enhanced potency, suggesting avenues for drug development focused on nucleoside analogs .

Applications in Molecular Biology

DNA Sequencing and Labeling

In molecular biology, dUDP is utilized as a labeling agent in DNA sequencing techniques. Its incorporation into DNA allows researchers to track and analyze genetic sequences effectively. Additionally, its derivatives are employed in various assays for detecting DNA polymerase activity.

Table 2: Applications in Molecular Biology

| Application | Description |

|---|---|

| DNA Sequencing | Used as a labeling agent for tracking sequences |

| Polymerase Activity Assays | Detects and quantifies DNA polymerase activity |

| Nucleotide Incorporation Studies | Investigates nucleotide incorporation efficiency |

Research on Structural Modifications

Researchers have explored structural modifications of dUDP to enhance its efficacy and specificity. For instance, derivatives such as 5-bromo-2'-deoxyuridine-5'-diphosphate have been synthesized to study their interactions with various biological targets.

Table 3: Structural Modifications and Their Effects

| Modified Compound | Effect on Biological Activity |

|---|---|

| 5-Bromo-2'-deoxyuridine-5'-diphosphate | Increased affinity for viral polymerases |

| Thiouridine Derivatives | Enhanced potency against specific receptors |

Future Directions and Research Opportunities

The ongoing research into the applications of 2'-deoxyuridine-5'-diphosphate sodium salt indicates promising avenues for therapeutic interventions and biotechnological advancements. Potential areas for future exploration include:

- Development of Nucleoside Analog Drugs: Investigating further modifications to improve antiviral efficacy.

- Biochemical Pathway Analysis: Understanding the role of dUDP in nucleotide metabolism could lead to novel therapeutic targets.

- Innovative Diagnostic Tools: Utilizing dUDP derivatives in advanced molecular diagnostics.

Mécanisme D'action

The primary mechanism of action of 2’-deoxyuridine-5’-diphosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate. This reaction is crucial for maintaining the balance of nucleotide pools within the cell and ensuring the fidelity of DNA synthesis. The compound also interacts with various enzymes involved in nucleotide metabolism, influencing cellular processes such as DNA repair and apoptosis.

Comparaison Avec Des Composés Similaires

2’-Deoxyuridine-5’-monophosphate: A precursor in the synthesis of 2’-deoxyuridine-5’-diphosphate.

2’-Deoxyuridine-5’-triphosphate: A higher phosphorylated form involved in DNA synthesis.

2’-Deoxycytidine-5’-triphosphate: Another nucleotide analog used in DNA replication.

Uniqueness: 2’-Deoxyuridine-5’-diphosphate sodium salt is unique due to its specific role in the synthesis of deoxythymidine monophosphate, a critical step in DNA replication and repair. Its ability to be phosphorylated to the triphosphate form and incorporated into DNA makes it a valuable tool in molecular biology and therapeutic research.

Activité Biologique

2'-Deoxyuridine-5'-diphosphate sodium salt (dUDP) is a nucleotide derivative that plays a crucial role in various biological processes, particularly in nucleic acid metabolism and antiviral therapies. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.

- Chemical Formula : C9H12N2NaO7P2

- Molecular Weight : 321.2 g/mol

- Structure : dUDP consists of a deoxyribose sugar, a uracil base, and two phosphate groups.

dUDP is involved in the synthesis of DNA through its role as a substrate for DNA polymerases. It can be phosphorylated to form 2'-deoxyuridine triphosphate (dUTP), which is then incorporated into DNA strands. The presence of two phosphate groups enhances its stability and affinity for enzymes involved in nucleotide metabolism.

Biological Activity

- Antiviral Activity : dUDP exhibits significant antiviral properties, particularly against RNA viruses. It inhibits viral RNA polymerases, which are essential for viral replication. Studies have shown that dUDP can reduce viral load in infected cells and enhance the efficacy of other antiviral agents when used in combination therapies .

- Cell Proliferation : In vitro studies indicate that dUDP stimulates the proliferation of peripheral blood mononuclear cells (PBMCs) when exposed to viral antigens, suggesting its potential role in immune response modulation .

- Inhibition of Tumor Growth : Research has demonstrated that dUDP derivatives can inhibit the growth of various cancer cell lines by inducing cytostatic effects comparable to established chemotherapeutic agents .

Data Table: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibits viral RNA polymerases | |

| Immune Modulation | Stimulates PBMC proliferation | |

| Tumor Growth Inhibition | Induces cytostatic effects in cancer cells |

Case Studies

- Antiviral Efficacy : A study investigated the effects of dUDP on influenza virus-infected cells. Results showed a significant reduction in viral replication rates, supporting its potential as an antiviral agent.

- Cancer Cell Line Studies : In experiments involving murine leukemia cells, dUDP derivatives demonstrated potent inhibitory effects on cell proliferation, with varying degrees of activity based on structural modifications .

- Combination Therapy : Clinical trials have explored the use of dUDP in combination with other antiviral drugs, revealing enhanced therapeutic outcomes compared to monotherapy approaches.

Propriétés

IUPAC Name |

disodium;[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O11P2.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)21-6(5)4-20-24(18,19)22-23(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,10,13,14)(H2,15,16,17);;/q;2*+1/p-2/t5-,6+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALXRPMGWFALFO-CDNBRZBRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2Na2O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102814-06-2 | |

| Record name | 2'-Deoxyuridine 5'-diphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.